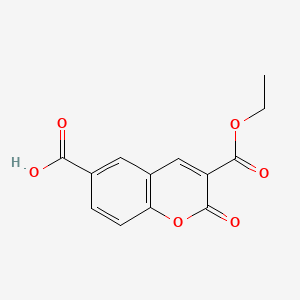
3-Carbethoxy-6-carboxycoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbethoxy-6-carboxycoumarin is a useful research compound. Its molecular formula is C13H10O6 and its molecular weight is 262.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Properties
3-CEC exhibits significant antibacterial activity, making it a potential candidate for developing new bactericides. Research indicates that derivatives of coumarins, including 3-CEC, can effectively inhibit various plant pathogenic bacteria.
- Mechanism of Action : Studies have demonstrated that coumarin derivatives disrupt bacterial cell membranes and inhibit biofilm formation. For instance, 3-Carboxy-coumarin has shown promising results against Acidovorax citrulli, with effective concentrations (EC50) ranging from 26.64 to 40.73 μg/mL . The compound's ability to increase membrane permeability and reduce extracellular polysaccharide (EPS) production is critical in its antibacterial efficacy .
- Case Studies : A pot experiment revealed that 3-CEC provided protective effects against bacterial fruit blotch disease in melons, rivaling traditional bactericides like thiodiazole copper . This suggests that 3-CEC could be developed into a natural antibacterial agent for agricultural use.
Anticancer Activity
Coumarin derivatives, including 3-CEC, are noted for their anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines.
- Cell Proliferation Inhibition : A study on substituted coumarin derivatives indicated that certain analogs significantly inhibited the proliferation of breast carcinoma (MCF-7) and ovarian adenocarcinoma (SK-OV-3) cells by up to 74% at specific concentrations . This highlights the potential of 3-CEC in cancer therapy.
- Mechanisms : The anticancer effects are often attributed to the inhibition of key cellular pathways, including those involving histone deacetylases (HDACs). Recent developments in designing coumarin-based HDAC inhibitors show promise for treating various cancers .
Other Biological Activities
Beyond antibacterial and anticancer applications, 3-CEC demonstrates several other pharmacological activities.
- Antioxidant Properties : Coumarins have been recognized for their antioxidant capabilities, which can help mitigate oxidative stress-related diseases .
- Anti-inflammatory Effects : Some studies suggest that coumarins can exhibit anti-inflammatory properties, further broadening their therapeutic potential .
Synthesis and Derivative Development
The synthesis of 3-Carbethoxy-6-carboxycoumarin can be achieved through various methods, including one-pot green synthesis techniques that enhance its accessibility for research and pharmaceutical development .
Table: Summary of Applications of this compound
特性
IUPAC Name |
3-ethoxycarbonyl-2-oxochromene-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c1-2-18-12(16)9-6-8-5-7(11(14)15)3-4-10(8)19-13(9)17/h3-6H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXJOXZOUPRTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)C(=O)O)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214973 |
Source


|
| Record name | 3-Carbethoxy-6-carboxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6468-72-0 |
Source


|
| Record name | 3-Carbethoxy-6-carboxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006468720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carbethoxy-6-carboxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













